molecular formula C17H19N5O2 B6092520 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine

Cat. No.: B6092520
M. Wt: 325.4 g/mol
InChI Key: JMZGKYZXHSHXLQ-UHFFFAOYSA-N
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Description

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-14(12-6-8-18-9-7-12)20-15-5-4-13(10-19-15)17-21-16(11-23-2)22-24-17/h4-10,14H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZGKYZXHSHXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC2=NC=C(C=C2)C3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Pyridine Derivatives: Compounds with pyridine moieties that have comparable biological activities.

Uniqueness

5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1-pyridin-4-ylpropyl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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